Fmoc-Oic-OH

Peptide Conformation Conformational Restriction Peptidomimetics

For peptide projects requiring strict conformational control, Fmoc-Oic-OH is non-negotiable. Unlike Fmoc-Pro-OH, its (2S,3aS,7aS) bicyclic core restricts backbone flexibility to favor γ-turns/α-helices over PPII structures. It also boosts logD values up to 40-fold for enhanced passive permeability. Ensure target selectivity and protease resistance by integrating this validated bradykinin antagonist scaffold. Purchase high-purity (≥98%) material optimized for SPPS.

Molecular Formula C24H25NO4
Molecular Weight 391.5 g/mol
CAS No. 130309-37-4
Cat. No. B557404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Oic-OH
CAS130309-37-4
Synonyms130309-37-4; (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylicacid; Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylicacid; AmbotzFAA1729; AC1MBSY3; CTK8B7908; MolPort-006-705-850; ZINC4899631; ANW-58916; AKOS015837340; AKOS016002009; AJ-52575; AK-57356; RT-004512; TR-062128; (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylicacid; (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylicacid
Molecular FormulaC24H25NO4
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-]
InChIInChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21-,22-/m0/s1
InChIKeyJBZXLQHJZHITMW-RXYZOABWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3aS,7aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-octahydro-1H-indole-2-carboxylic acid (CAS 130309-37-4): Basic Product Identity and Physicochemical Profile for Procurement Evaluation


(2S,3aS,7aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-octahydro-1H-indole-2-carboxylic acid, commonly designated Fmoc-Oic-OH, is a protected, non-proteinogenic α-amino acid comprising an Fmoc (9-fluorenylmethoxycarbonyl) group attached to the nitrogen of a (2S,3aS,7aS)-octahydroindole-2-carboxylic acid scaffold . This compound appears as a white to off-white powder with a molecular formula of C₂₄H₂₅NO₄ and a molecular weight of 391.46 g/mol . It has a melting point of 160–165°C and an optical rotation of -23.0° ± 2.5° (c=1, DMF), confirming its specific stereochemical identity . The material exhibits clear solubility in DMF (1 mmol in 2 mL) but limited solubility in water, and it is stable under cool (0–6°C), dry storage conditions . These properties make it suitable for solid-phase peptide synthesis (SPPS) applications where a base-labile protecting group is required.

Why Fmoc-Pro-OH or Other Proline Analogs Cannot Substitute (2S,3aS,7aS)-Fmoc-Oic-OH in Conformationally Demanding Peptide Syntheses


Simple in-class substitution of (2S,3aS,7aS)-Fmoc-Oic-OH with Fmoc-Pro-OH or alternative proline analogs is not feasible in applications requiring precise conformational control, enhanced hydrophobicity, or specific stereochemical outcomes. While Fmoc-Pro-OH is a widely used, flexible proline building block, its unconstrained pyrrolidine ring does not provide the same degree of backbone restriction or hydrophobic surface area [1]. In contrast, the (2S,3aS,7aS)-octahydroindole core introduces a fused cyclohexane ring that imposes severe steric constraints, leading to a different distribution of accessible backbone conformations (e.g., favoring γ-turn motifs in solution versus the polyproline-II helix common to proline) [1]. Furthermore, the bicyclic scaffold of (2S,3aS,7aS)-Oic enhances peptide hydrophobicity and resistance to enzymatic degradation in a manner not replicated by monocyclic proline derivatives, which can be critical for bioavailability and target engagement [1]. Therefore, substitution without rigorous experimental validation risks altering peptide conformation, stability, and biological activity, directly impacting the success of drug discovery or peptidomimetic engineering projects. The quantitative evidence in the following section underscores these non-interchangeable characteristics.

Quantitative Differentiation of (2S,3aS,7aS)-Fmoc-Oic-OH from Fmoc-Pro-OH and Other Proline Analogs: A Head-to-Head Evidence Guide


Conformational Restriction: Fmoc-Oic-OH Favors γ-Turn over Polyproline-II Helix in Aqueous Solution, Contrasting with Fmoc-Pro-OH

Quantum mechanical calculations and molecular dynamics simulations demonstrate that the (2S,3aS,7aS)-Oic stereoisomer exhibits a distinct conformational preference in aqueous solution, favoring γ-turn and helical motifs over the polyproline-II (PPII) conformation, unlike unconstrained proline which predominantly adopts PPII [1]. Specifically, while the gas-phase minimum for (2S,3aS,7aS)-Oic is the γ-turn, in aqueous solution it populates helical, PPII, and γ-turn conformations, indicating solvent-induced flexibility that is not observed for proline [1]. This contrasts with Fmoc-Pro-OH, which, when incorporated into peptides, strongly biases the backbone toward the PPII helix, a more extended structure [2]. The ability of (2S,3aS,7aS)-Oic to access a different conformational landscape provides a quantifiable structural differentiation.

Peptide Conformation Conformational Restriction Peptidomimetics

Enhanced Hydrophobicity: Oligo-Oic Peptides Exhibit Significantly Higher LogD Values Than Corresponding Oligo-Proline Peptides

Incorporation of (2S,3aS,7aS)-Oic residues dramatically increases peptide hydrophobicity compared to proline. Octan-1-ol/water partitioning studies revealed that oligo-Oic peptides become progressively more hydrophobic with increasing chain length, whereas oligo-proline peptides remain moderately hydrophilic [1]. For example, an Oic trimer (Oic₃) exhibits a logD value of -0.5 ± 0.1, while the corresponding Pro₃ trimer shows a logD of -2.1 ± 0.1, representing a 40-fold difference in partition coefficient [1]. Longer oligo-Oic sequences (e.g., Oic₅) achieve logD values > +0.5, demonstrating specificity for hydrophobic environments, in stark contrast to oligoproline [1].

Peptide Hydrophobicity Partition Coefficient Drug Delivery

Chiral Purity Specification: (2S,3aS,7aS)-Fmoc-Oic-OH Available with ≤0.5% Enantiomeric Impurity, Critical for Stereoselective Syntheses

Commercial lots of (2S,3aS,7aS)-Fmoc-Oic-OH are available with a chiral purity specification of ≥98% by HPLC and enantiomeric impurity (the undesired stereoisomer) limited to ≤0.5% [1]. This level of stereochemical control is essential for applications where the stereochemistry of the octahydroindole core directly influences the conformation and biological activity of the final peptide. While many vendors offer Fmoc-Pro-OH with high enantiomeric purity as well, the specific stereochemical requirements of the bicyclic Oic scaffold—with three chiral centers—demand rigorous control over diastereomeric and enantiomeric purity that is not uniformly guaranteed across all suppliers of this specific building block.

Chiral Purity Enantiomeric Excess Quality Control

Optimal Research and Industrial Application Scenarios for (2S,3aS,7aS)-Fmoc-Oic-OH Based on Verified Differentiation


Synthesis of Conformationally Constrained Peptidomimetics Requiring a γ-Turn or Helical Motif

When the target peptide must adopt a specific, non-extended conformation—such as a γ-turn or a helical arrangement—for receptor binding or catalytic activity, (2S,3aS,7aS)-Fmoc-Oic-OH is the preferred building block. Its demonstrated ability to populate γ-turn and helical conformations in aqueous solution, in contrast to the PPII preference of proline [1], makes it uniquely suited for designing peptidomimetics that mimic β-turns or stabilize α-helical segments. Substitution with Fmoc-Pro-OH would likely result in a PPII helix, altering the spatial presentation of pharmacophores and potentially eliminating desired bioactivity.

Engineering Peptides with Enhanced Hydrophobicity for Membrane Permeability or Hydrophobic Pocket Targeting

In projects where peptide hydrophobicity is a critical design parameter—for example, to improve passive membrane diffusion, target hydrophobic protein clefts, or formulate in non-polar media—(2S,3aS,7aS)-Fmoc-Oic-OH offers a quantifiable advantage. Oligomers of Oic are up to 40-fold more hydrophobic than corresponding proline oligomers (ΔlogD = 1.6 for trimers) [2]. This property can be exploited to increase the logP of peptide drug candidates without resorting to lipid conjugation or other modifications that might compromise activity or add synthetic complexity. Using Fmoc-Pro-OH would yield a significantly more hydrophilic peptide with potentially reduced bioavailability.

Stereoselective Synthesis of α-Quaternary Oic Derivatives for Protease-Resistant Peptides

The (2S,3aS,7aS)-Oic scaffold serves as a precursor for the stereoselective synthesis of α-methylated Oic derivatives, which are valuable for creating protease-resistant, bioactive peptides. The severe steric hindrance imposed by the fused cyclohexane ring enables highly stereoselective α-alkylation reactions, yielding (S,S,S)-(αMe)Oic with retention of configuration [3]. This contrasts with less sterically demanding proline analogs, which may undergo racemization or exhibit lower stereoselectivity during similar transformations. For researchers aiming to introduce quaternary proline surrogates with defined stereochemistry, (2S,3aS,7aS)-Fmoc-Oic-OH is an essential starting material.

SPPS of Bradykinin Antagonists and Other Conformationally Sensitive Bioactive Peptides

The (2S,3aS,7aS)-Oic moiety has a proven track record in the development of bradykinin B2 receptor antagonists with enhanced oral bioavailability and resistance to enzymatic degradation . When synthesizing peptide analogs for this or similar therapeutically relevant targets, the use of (2S,3aS,7aS)-Fmoc-Oic-OH is directly supported by literature precedence. Substituting with Fmoc-Pro-OH or other proline analogs would likely abolish the specific conformational and stability features that enabled the success of these compounds, making (2S,3aS,7aS)-Fmoc-Oic-OH a non-negotiable component for researchers following established medicinal chemistry routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Oic-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.